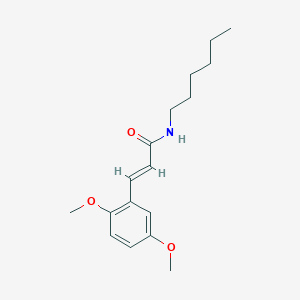
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide (DMPHA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been shown to act as a semiconductor in OFETs and OPVs. Its mechanism of action in drug delivery systems is based on its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, which can then be delivered to the target site.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have improved pharmacokinetic properties compared to traditional drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its hydrophobic nature makes it an ideal candidate for drug delivery systems. However, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has some limitations as well. Its low solubility in water can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide research. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based semiconducting polymers can be further optimized for improved OFET and OPV performance. In drug delivery systems, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based micelles can be further studied for their potential use in cancer therapy and other disease treatments.
Conclusion:
In conclusion, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can lead to the development of new technologies and treatments for various diseases.
Métodos De Síntesis
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can be synthesized through the reaction between 2,5-dimethoxyphenylacetonitrile and hexylamine in the presence of a catalyst. The resulting product is then subjected to an acid hydrolysis process, which yields 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide as a white solid.
Aplicaciones Científicas De Investigación
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been studied extensively for its potential applications in various fields. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been used as a building block for the synthesis of semiconducting polymers. These polymers have shown promising results in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has also been studied for its potential use in drug delivery systems. Its hydrophobic nature makes it an ideal candidate for encapsulating hydrophobic drugs. 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have shown enhanced drug solubility, stability, and bioavailability.
Propiedades
Nombre del producto |
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-8-14-13-15(20-2)9-10-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-8+ |
Clave InChI |
TXYXHWQEUHJHTB-DHZHZOJOSA-N |
SMILES isomérico |
CCCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
SMILES canónico |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)

![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254850.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)

![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)